Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzamido group and a dimethylthiophene moiety
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the thiophene nucleus in the compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, potentially including direct binding, enzymatic inhibition, or modulation of signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to impact a wide range of pathways, including those involved in inflammation, cancer, viral infections, and more .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:
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Formation of the Benzamido Intermediate: : The initial step involves the acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride in the presence of a base such as triethylamine. This reaction yields 2-benzamido-4,5-dimethylthiophene.
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Alkylation of Piperazine: : The next step involves the alkylation of piperazine with the benzamido intermediate. This is typically achieved using a suitable alkylating agent such as ethyl bromoacetate under basic conditions to form the desired piperazine derivative.
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Esterification: : The final step is the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the benzamido group, potentially converting it to an amine.
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Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4
Properties
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-27-21(26)24-12-10-23(11-13-24)14-18-15(2)16(3)28-20(18)22-19(25)17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXIICCRGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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